molecular formula C12H17NO3 B8455185 N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide

N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide

Cat. No. B8455185
M. Wt: 223.27 g/mol
InChI Key: WMAJOKHHLLNYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropionamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C12H17NO3/c1-4-16-10-7-5-9(6-8-10)13-11(14)12(2,3)15/h5-8,15H,4H2,1-3H3,(H,13,14)

InChI Key

WMAJOKHHLLNYGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-ethoxyphenol (511 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 2 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 3:7 EtOAc/hexane to obtain N-(4-ethoxyphenyl) -2-hydroxy-2-methylpropionamide as an off-white solid (536 mg, 2.40 mmol, 64.8% yield).: mp 146-148° C. 1H NMR (400 MHz, CDCl3) δ 8.59 (br s, 1H, N--H), 7.45 (dd, 2H, Ar--H, J=9.0, 2.2 Hz), 6.84 (dd, 2H, Ar--H, J=9.0, 2.2 Hz), 4.00 (q, 2H, CH2 -CH3, J=7.1 Hz), 2.73 (br s, 1H, O--H), 1.53 (s, 6H, C(CH3)2), 1.39 (t, 3H, CH2 -CH3, J=7.1 Hz); 13C NMR (75 MHz, CDCl3) δ 174.0, 155.7, 130.6, 74.0, 63.7, 27.9, 14.8; IR (KBr pellet) 1604, 1647 (amide C=O stretches), 3256 (NH stretch), 3281 (OH stretch); MS (CI/CH4) 224;
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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